molecular formula C17H16N4O3S B2398488 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1705753-90-7

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2398488
CAS No.: 1705753-90-7
M. Wt: 356.4
InChI Key: SMAUDKQXJDGBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, thiazole, and dihydrobenzodioxin rings would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole and thiazole rings might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole, thiazole, and dihydrobenzodioxin rings could affect its solubility, melting point, and other physical properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide exhibit promising antibacterial activities. For instance, novel analogs displayed significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, indicating potential for the development of new antibacterial agents (Palkar et al., 2017). Additionally, compounds have shown promising results in antifungal activity screenings, suggesting a broad spectrum of antimicrobial properties that could be further explored (Badne et al., 2011).

Anticancer Activity

Several derivatives have been synthesized and evaluated for their anticancer properties. Certain compounds demonstrated inhibitory effects against cancer cell lines, including breast and liver carcinoma cells, comparable to standard drugs. This suggests their potential as templates for developing new anticancer drugs (Riyadh, 2011).

Antioxidant Properties

Compounds related to this compound have also been investigated for their antioxidant properties. Studies reveal that these compounds possess moderate to significant radical scavenging activity, highlighting their potential in designing antioxidant agents (Ahmad et al., 2012).

Chemical Synthesis and Characterization

The synthesis and structural elucidation of these compounds involve advanced techniques, providing insights into their chemical properties and potential biological activities. Research has focused on developing novel synthetic routes, characterizing the compounds through spectroscopic methods, and understanding their structural configuration through crystallography (McLaughlin et al., 2016).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-16(25-10-18-11)17(22)20-12-6-19-21(7-12)8-13-9-23-14-4-2-3-5-15(14)24-13/h2-7,10,13H,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUDKQXJDGBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.